molecular formula C22H22N4O4S2 B394608 N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE

N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE

Cat. No.: B394608
M. Wt: 470.6g/mol
InChI Key: VAHQRMJZCSJNIH-UHFFFAOYSA-N
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Description

N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with the molecular formula C22H22N4O4S2 and a molecular weight of 470.6 g/mol This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitroaniline group, and a cyclohexanecarboxamide moiety

Preparation Methods

The synthesis of N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzothiazole ring. The reaction conditions often include the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the benzothiazole structure. The nitroaniline group is then introduced through a nitration reaction, followed by the attachment of the oxoethyl and sulfanyl groups. Finally, the cyclohexanecarboxamide moiety is added through an amide coupling reaction .

Chemical Reactions Analysis

N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitroaniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitroaniline group can interact with cellular proteins and enzymes, potentially inhibiting their function. The benzothiazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:

    N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide: This compound has a similar structure but with a benzamide group instead of a cyclohexanecarboxamide moiety.

    N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}methylcarboxamide: This compound features a methylcarboxamide group instead of a cyclohexanecarboxamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6g/mol

IUPAC Name

N-[2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C22H22N4O4S2/c27-20(23-15-6-9-17(10-7-15)26(29)30)13-31-22-25-18-11-8-16(12-19(18)32-22)24-21(28)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,27)(H,24,28)

InChI Key

VAHQRMJZCSJNIH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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